![molecular formula C16H20N2O2 B2870087 (4Z)-2-tert-butyl-4-[[4-(dimethylamino)phenyl]methylidene]-5-oxazolone CAS No. 538338-91-9](/img/structure/B2870087.png)

(4Z)-2-tert-butyl-4-[[4-(dimethylamino)phenyl]methylidene]-5-oxazolone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

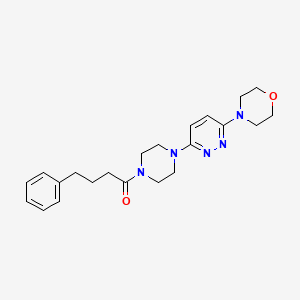

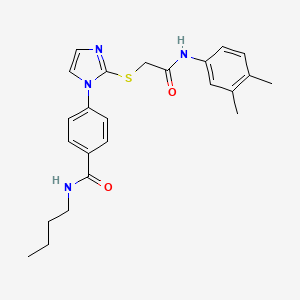

The compound is a derivative of oxazolone, which is a heterocyclic compound containing an oxazole ring. The oxazole ring is a five-membered ring consisting of three carbon atoms, one oxygen atom, and one nitrogen atom . The compound also contains a dimethylamino group attached to a phenyl group, which could potentially influence its reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the oxazole ring, the tert-butyl group, and the dimethylamino-substituted phenyl group . These groups could potentially influence the compound’s conformation, stability, and reactivity .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. The oxazole ring might undergo reactions typical of heterocycles, while the dimethylamino group could potentially participate in reactions involving the nitrogen atom .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxazole ring could potentially influence its boiling point, melting point, and solubility .Scientific Research Applications

Synthesis and Optical Properties

- Nonlinear Optical Properties : The compound has been studied for its nonlinear optical properties, which are significant in photonics and electronics. The nonlinear behavior is attributed to the extensive delocalization of π-electrons (Murthy et al., 2010).

- Photophysical Activities : Some derivatives of oxazolone exhibit pH-dependent absorption and emission responses, making the precise determination of their acidity constants crucial for further studies in different media (Ertekin et al., 2005).

- Two-Photon Absorption Properties : Certain oxazolone derivatives with a high charge transfer show relatively high two-photon absorption cross-sections, indicating potential for applications in nonlinear optics (Rodrigues et al., 2012).

Chemical Synthesis and Reactivity

- Peptide Synthesis : Oxazolone derivatives play a role in the synthesis of peptides, showing potential in medicinal chemistry (Benoiton et al., 1981).

- Synthon in Pyranone Synthesis : Oxazolone compounds can act as synthons for the synthesis of various pyranone compounds, demonstrating their versatility in organic synthesis (Kočevar et al., 1992).

- Amino Acid Analogues Synthesis : The compound can be used in the synthesis of conformationally restricted cyclic amino acids, which are analogues of phenylalanine (Cativiela et al., 1993).

Other Applications

- Azo Dye Synthesis : Oxazolone azo dyes have been synthesized, with their solvatochromic behavior evaluated in various solvents, indicating potential applications in dye chemistry (Fozooni et al., 2008).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4Z)-2-tert-butyl-4-[[4-(dimethylamino)phenyl]methylidene]-1,3-oxazol-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-16(2,3)15-17-13(14(19)20-15)10-11-6-8-12(9-7-11)18(4)5/h6-10H,1-5H3/b13-10- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOWGHLABTUODED-RAXLEYEMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CC2=CC=C(C=C2)N(C)C)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=N/C(=C\C2=CC=C(C=C2)N(C)C)/C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(N-benzyl-N-methylsulfamoyl)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2870006.png)

![1-(3-{[6-Chloro-2-(methylsulfanyl)pyrimidin-4-yl]amino}phenyl)ethan-1-one](/img/structure/B2870008.png)

![2-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2870010.png)

![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-benzylpyrrolidin-2-one](/img/structure/B2870015.png)

![3-((2-(2,4-dimethylphenyl)-2-oxoethyl)thio)-7-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2870018.png)

![1-benzyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B2870019.png)

![8-[(4-benzylpiperazin-1-yl)methyl]-3-methyl-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![N'-(4-methoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carbohydrazide](/img/structure/B2870024.png)